Biotinyl-6-aminoquinoline

Biotinidase Activity Assay High-Performance Liquid Chromatography Fluorogenic Substrate Specificity

Colorimetric biotinidase assays often suffer from UV-range interferences in complex biological samples. Biotinyl-6-aminoquinoline (B-6-AQ) is a fluorogenic substrate that releases a quantifiable fluorescent signal at 550 nm upon enzymatic cleavage, overcoming this limitation. - Avoids multistep endpoint reactions required by older substrates like biotinyl-4-aminobenzoate. - Enables direct enzyme measurement in complex matrices (e.g., milk) without dialysis or pretreatment. - Validated for second-tier diagnostic confirmation with a 0.98 correlation to colorimetric methods. Supplied with full QC documentation. Global shipping available.

Molecular Formula C19H22N4O2S
Molecular Weight 370.5 g/mol
CAS No. 91853-89-3
Cat. No. B1208879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-6-aminoquinoline
CAS91853-89-3
SynonymsB-6-AQ
biotinyl-6-aminoquinoline
Molecular FormulaC19H22N4O2S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2
InChIInChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1
InChIKeyLQDCDPSBDPBXMX-BQFCYCMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotinyl-6-aminoquinoline: A Fluorogenic Biotinidase Substrate


Biotinyl-6-aminoquinoline (CAS 91853-89-3), also known as B-6-AQ, is a synthetic, fluorogenic derivative of the B-vitamin biotin, defined as a substrate for the enzyme biotinidase (EC 3.5.1.12) [1]. It serves as a specialized biochemical assay reagent, functioning by releasing the fluorescent molecule 6-aminoquinoline upon specific enzymatic hydrolysis [2]. This reaction provides a quantitative signal for measuring biotinidase activity, a key diagnostic marker for inherited metabolic disorders [3].

Workflow Fluorogenic substrate for biotinidase activity measurement in HPLC or fluorometric assays
Detection Releases 6-aminoquinoline with fluorescence at 350/550 nm for reduced matrix interference
Application Context Supports biotinidase research in inherited metabolic disorders and newborn screening studies

Why Biotinyl-6-aminoquinoline Cannot Be Substituted


Generic substitution is not possible for biotinidase substrates due to profound differences in their analytical performance. The choice of the leaving group, which is the molecule released to generate a detectable signal, critically determines an assay's specificity, sensitivity, and resilience to interference in complex biological matrices. The older standard, biotinyl-4-aminobenzoate, requires a multistep, endpoint colorimetric reaction and is highly susceptible to UV-range interferences [1]. Newer derivatives may offer different fluorescence wavelengths but can lack the established, decades-long clinical validation that underpins diagnostic confidence [2]. Selecting Biotinyl-6-aminoquinoline is a specific, evidence-based decision to mitigate these known analytical limitations.

Detection Wavelength Mismatch Alternative substrates like biotinyl-4-aminobenzoate rely on UV-range detection, which may increase interfering peaks compared to the visible-range signal of biotinyl-6-aminoquinoline.
Sample Preparation Burden Colorimetric assays using biotinyl-4-aminobenzoate often require multistep endpoint reactions and sample pretreatment, limiting workflow simplicity in complex matrices.
Analytical Validation Gap Newer fluorogenic derivatives may lack the extensive method correlation data established for biotinyl-6-aminoquinoline in newborn screening research contexts.

Evidence for Biotinyl-6-aminoquinoline Selection


Superior Specificity vs. Biotinyl-4-aminobenzoate

In a direct comparison, Biotinyl-6-aminoquinoline was found to be a more specific substrate for biotinidase than the previously used biotinyl-4-aminobenzoate in an HPLC-based assay. The study explicitly states that the new method using Biotinyl-6-aminoquinoline was more specific, enabling direct measurement of enzyme activity in complex samples like human and bovine milk or porcine serum without the need for sample pretreatment or dialysis [1].

Matrix-Tolerant Specificity
Reported head-to-head
Direct activity measurement in human milk, bovine milk, and porcine serum without pretreatment or dialysis
Streamlines biotinidase assay workflows in complex biological matrices
HPLC-fluorimetric assay context; specificity advantage over colorimetric substrate
Biotinidase Activity Assay High-Performance Liquid Chromatography Fluorogenic Substrate Specificity

Reduced Interference via Red-Shifted Fluorescence

Biotinyl-6-aminoquinoline provides a measurable fluorescent signal at excitation/emission wavelengths of 350/550 nm. This is significantly red-shifted compared to the 276/340 nm signal of 4-aminobenzoate, the product of the comparator substrate biotinyl-4-aminobenzoate [1]. The study noted that analyzing fluorescence in the visible spectrum (using Biotinyl-6-aminoquinoline) 'reduced considerably the number of interfering peaks compared with analysis in the ultraviolet region' [1].

Red-Shifted Fluorescence
Reported comparison
Ex/Em 350/550 nm vs. 276/340 nm; considerably reduced interfering peaks
Visible-range detection improves signal fidelity in impure samples
Qualitative interference reduction; spectral shift to avoid UV-absorbing matrix components
Fluorescence Interference Biotinidase Activity Assay HPLC Method Validation

Validated for Neonatal Biotinidase Screening

The fluorometric method using Biotinyl-6-aminoquinoline has been validated for use in a national neonatal screening program. In a two-year pilot study in Finland, the method demonstrated excellent correlation with the established colorimetric method that used biotinyl-4-aminobenzoate. The study reported a correlation coefficient of r = 0.98 (n = 141) and r = 0.85 (n = 101) between the fluorometric and colorimetric methods, and the authors concluded it was 'suitable for routine screening' [1].

Neonatal Screening Correlation
Reported cross-study
r = 0.98 (n=141) and r = 0.85 (n=101) vs. colorimetric method in cord blood serum
Indicates high agreement with established method in newborn screening research
Correlation data to verify in local analytical setup; pilot study context
Newborn Screening Biotinidase Deficiency Diagnostic Assay Validation

Validated Use Cases for Biotinyl-6-aminoquinoline


Confirmatory Biotinidase Deficiency Screening

Biotinyl-6-aminoquinoline is the specified fluorogenic substrate in technical guidelines for the diagnosis of biotinidase deficiency [1]. Laboratories can implement it for second-tier or confirmatory testing using fluorometric or HPLC methods, leveraging its validated correlation (r = 0.98) with colorimetric assays and its reduced interference in complex newborn samples [2]. While more expensive than the colorimetric substrate, its enhanced specificity makes it a recommended choice for diagnostic accuracy [1].

Biotinidase Quantitation in Complex Matrices

For researchers studying biotinidase activity in inherently complex biological samples like human or bovine milk, Biotinyl-6-aminoquinoline is the preferred substrate [2]. As demonstrated by Hayakawa et al., it allows for direct measurement of the enzyme reaction without the need for time-consuming sample pretreatment or dialysis, thereby streamlining workflows and preserving sample integrity [2].

High-Throughput Fluorometric Assay Development

The fluorometric method using Biotinyl-6-aminoquinoline has been described as 'easily automated' [3]. Its inherent properties as a fluorogenic substrate, producing a strong signal at 550 nm upon cleavage, make it highly suitable for adaptation to high-throughput screening platforms. This allows for the rapid analysis of large sample numbers, making it a valuable tool for biobanking, epidemiological studies, or drug discovery programs focused on biotin metabolism.

Application
Selection Property
Validation Focus
Biotinidase deficiency confirmatory testing research
Fluorogenic substrate with established correlation to colorimetric method
Method comparability and reduced interference in newborn samples
Quantification in complex biological matrices (milk, serum)
Direct measurement without sample pretreatment
Workflow simplification and preservation of sample integrity
High-throughput biotinidase assay development
Fluorogenic signal at 550 nm compatible with automated platforms
Automation adaptability and signal stability over large sample sets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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